Ethene, 1,2-diethoxy-
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Overview
Description
Ethene, 1,2-diethoxy- is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 1,2-Diethoxyethene and 1,2-Diethoxyethylene . This compound is characterized by the presence of two ethoxy groups attached to an ethene backbone. It is a colorless liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene, 1,2-diethoxy- can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy compound .
Industrial Production Methods: Industrial production of Ethene, 1,2-diethoxy- involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .
Types of Reactions:
Oxidation: Ethene, 1,2-diethoxy- can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form simpler alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or simpler ethers.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Ethene, 1,2-diethoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethene, 1,2-diethoxy- involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of various intermediates and products depending on the reaction conditions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
- Ethane, 1,2-diethoxy-
- Dimethoxyethane
- Ethylene glycol diethyl ether
- Diethyl cellosolve
Comparison: Ethene, 1,2-diethoxy- is unique due to its ethene backbone with two ethoxy groups, which imparts distinct chemical properties compared to similar compounds like Ethane, 1,2-diethoxy- and Dimethoxyethane. These differences make it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Ethene, 1,2-diethoxy-, also known as 1,2-diethoxyethane or diethyl cellosolve , is an organic compound with the molecular formula C6H14O2 and a molecular weight of approximately 118.18 g/mol. This compound is characterized by its clear, colorless liquid form and faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, indicating its volatility and utility as a solvent in various chemical applications .
Toxicological Profile
The biological activity of 1,2-diethoxyethane is primarily associated with its toxicity . It is classified as a reproductive effector and a primary irritant , with potential effects including:
- Eye Irritation : Capable of causing serious damage to the eyes.
- Neurological Effects : Inhalation or ingestion of high concentrations can lead to symptoms such as headache, dizziness, nausea, and in severe cases, coma .
- Reproductive Toxicity : The compound may adversely affect fertility.
Research indicates that the biological activity of 1,2-diethoxyethane involves several mechanisms:
- Cellular Interaction : The compound interacts with cellular membranes, potentially disrupting normal cellular functions.
- Metabolic Pathways : It is metabolized in the liver, leading to the formation of reactive metabolites that can damage cellular components .
Study on Plant Cell Cultures
A study examined the effects of 1,2-diethoxyethane on Pimpinella anisum (anise) callus cultures. The compound was found to be one of the major constituents affecting growth and metabolic processes within the cultures. Specifically, it constituted about 24.56% of the total extract analyzed .
Pharmacological Reference Compounds
In broader pharmacological contexts, compounds like 1,2-diethoxyethane are often evaluated for their potential therapeutic effects or toxicities in various biological systems. Their interactions with proteins and pathways are critical for understanding their overall biological impact .
Property | Value |
---|---|
Molecular Formula | C6H14O2 |
Molecular Weight | 118.18 g/mol |
Boiling Point | 121.4 °C |
Melting Point | -74 °C |
Solubility | Slightly soluble in water; soluble in organic solvents (alcohols, toluene) |
Flash Point | 35 °C |
Toxicity and Safety Data
Hazard Classification | Description |
---|---|
Signal Word | Danger |
Hazard Statements | Causes skin irritation; causes serious eye damage; flammable liquid and vapor |
Precautionary Statements | Keep away from heat/sparks/open flames; wear protective gloves/eye protection/face protection |
Properties
CAS No. |
16484-86-9 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,2-diethoxyethene |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HDUOBOAWDSZFTJ-UHFFFAOYSA-N |
SMILES |
CCOC=COCC |
Isomeric SMILES |
CCO/C=C/OCC |
Canonical SMILES |
CCOC=COCC |
Key on ui other cas no. |
16484-86-9 |
Origin of Product |
United States |
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